molecular formula C11H16ClN3O B12769789 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride CAS No. 85475-46-3

2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride

Katalognummer: B12769789
CAS-Nummer: 85475-46-3
Molekulargewicht: 241.72 g/mol
InChI-Schlüssel: RCBGSJNIBDVHHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The hydroxy and ethanimidamide groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-N-hydroxy-alpha-methyl-1H-indole-1-ethanimidamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Eigenschaften

CAS-Nummer

85475-46-3

Molekularformel

C11H16ClN3O

Molekulargewicht

241.72 g/mol

IUPAC-Name

2-(2,3-dihydroindol-1-yl)-N'-hydroxypropanimidamide;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-8(11(12)13-15)14-7-6-9-4-2-3-5-10(9)14;/h2-5,8,15H,6-7H2,1H3,(H2,12,13);1H

InChI-Schlüssel

RCBGSJNIBDVHHE-UHFFFAOYSA-N

Isomerische SMILES

CC(/C(=N/O)/N)N1CCC2=CC=CC=C21.Cl

Kanonische SMILES

CC(C(=NO)N)N1CCC2=CC=CC=C21.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.